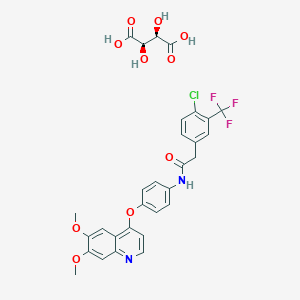

c-Kit-IN-3 (L-tartrate)

Description

c-Kit-IN-3 (L-tartrate) is a selective and potent inhibitor of the c-KIT receptor tyrosine kinase, a critical regulator of cellular proliferation, differentiation, and survival. Mutations in c-KIT are implicated in cancers such as gastrointestinal stromal tumors (GISTs) and leukemias. The L-tartrate salt form enhances solubility and stability, with a molecular formula of C₃₀H₂₆ClF₃N₂O₁₀ and molecular weight of 666.98 g/mol . It exhibits IC₅₀ values of 4 nM (wild-type c-KIT) and 8 nM (T670I mutant), demonstrating superior activity against both wild-type and drug-resistant mutants .

Propriétés

Formule moléculaire |

C30H26ClF3N2O10 |

|---|---|

Poids moléculaire |

667.0 g/mol |

Nom IUPAC |

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clé InChI |

WPLXVFQLVREXNR-LREBCSMRSA-N |

SMILES isomérique |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions: c-Kit-IN-3 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the core structure.

Reduction: This reaction can alter the oxidation state of certain atoms within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups .

Applications De Recherche Scientifique

Chemistry: In chemistry, c-Kit-IN-3 is used to study the inhibition of kinase activity and to develop new kinase inhibitors .

Biology: In biological research, it is used to investigate the role of c-KIT in cell signaling pathways and its impact on cell proliferation and apoptosis .

Medicine: In medical research, c-Kit-IN-3 is studied for its potential therapeutic applications in treating cancers, particularly those involving c-KIT mutations .

Industry: In the pharmaceutical industry, c-Kit-IN-3 is used in the development of new drugs targeting c-KIT-related pathways .

Mécanisme D'action

c-Kit-IN-3 exerts its effects by selectively inhibiting the c-KIT kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in c-KIT-dependent cells . The molecular targets include c-KIT wild-type and mutant forms, particularly the T670I mutation .

Comparaison Avec Des Composés Similaires

Detailed Research Findings

In Vitro Activity

- Anti-Proliferation : Dose-dependent inhibition (0.1–10 μM) in primary GIST patient cells and GIST-T1/T670I/5R cell lines .

- Apoptosis Induction : Cleaved PARP and caspase-3 observed at 0.01–1 μM .

- Cell Cycle Arrest : G0/G1 phase blockade at 0–1 μM .

In Vivo Activity

Q & A

Q. What is the molecular mechanism of c-Kit-IN-3 (L-tartrate) in inhibiting c-KIT kinase activity?

c-Kit-IN-3 (L-tartrate) binds competitively to the ATP-binding pocket of c-KIT kinase, preventing phosphorylation and downstream signaling. This inhibition disrupts pathways critical for cell proliferation and survival, particularly in cancers like gastrointestinal stromal tumors (GISTs) and leukemias. Researchers should validate binding affinity via kinase assays (e.g., fluorescence resonance energy transfer) and confirm downstream effects using Western blotting for phosphorylated targets like MAPK/ERK or PI3K/AKT .

Q. What experimental models are suitable for evaluating c-Kit-IN-3 (L-tartrate) efficacy?

Preclinical studies commonly use c-KIT-dependent cell lines (e.g., GIST-T1, GIST-882) and xenograft models in immunodeficient mice. For example, oral administration of 20–100 mg/kg/day in BALB/C-nu mice over 11 days effectively inhibits tumor growth. Researchers should include controls for mutation-specific responses (e.g., T670I-resistant mutants) and measure pharmacokinetic parameters like half-life (T1/2) and bioavailability (F%) across species .

Q. How can researchers ensure selectivity of c-Kit-IN-3 (L-tartrate) against off-target kinases?

Kinase profiling assays are critical. While c-Kit-IN-3 shows high selectivity for c-KIT (IC50: <20 nM), it also inhibits CSF1R (IC50: 18 nM) and PDGFRα (IC50: 25 nM). Use parallel assays (e.g., radiometric kinase activity measurements) to compare inhibition across a panel of 50–100 kinases. Cross-validate findings with CRISPR/Cas9 knockout models to isolate c-KIT-specific effects .

Advanced Research Questions

Q. How do mutations in c-KIT (e.g., T670I, D816V) affect the potency of c-Kit-IN-3 (L-tartrate)?

Resistance mutations in the ATP-binding pocket (e.g., T670I) or activation loop (e.g., D816V) reduce inhibitor efficacy. For example, c-Kit-IN-3 exhibits reduced activity against GIST-48B (IC50: 1.37 μM) compared to GIST-T1 (IC50: 0.006 μM). Employ site-directed mutagenesis to introduce mutations in vitro and correlate structural changes (via molecular docking simulations) with altered IC50 values .

Q. What methodologies optimize pharmacokinetic profiling of c-Kit-IN-3 (L-tartrate) in multi-species studies?

Use LC-MS/MS to quantify plasma concentrations after intravenous (1 mg/kg) or oral (5–10 mg/kg) administration in mice, rats, and dogs. Key parameters include terminal half-life (mice: 4.5 h; dogs: 19.4 h) and bioavailability (dogs: 81%). Incorporate allometric scaling to predict human pharmacokinetics and adjust dosing regimens for toxicity studies .

Q. How can contradictory data on c-Kit-IN-3 (L-tartrate) efficacy in different mutations be resolved?

Conflicting results (e.g., high potency in T670I mutants but low efficacy in GIST-48B) may stem from co-occurring genetic alterations or compensatory pathways. Perform whole-exome sequencing on resistant cell lines and use pathway enrichment analysis (e.g., KEGG, Reactome) to identify secondary drivers. Combine c-Kit-IN-3 with inhibitors of alternative survival pathways (e.g., MEK inhibitors) to test synthetic lethality .

Q. What strategies improve the structure-activity relationship (SAR) of c-Kit-IN-3 derivatives?

Modify the quinoline core or trifluoromethyl group to enhance selectivity and solubility. Use in silico tools (e.g., Schrödinger’s Glide) to predict binding affinities of derivatives. Synthesize analogs via Suzuki-Miyaura coupling for aryl group variations and test inhibitory activity against c-KIT and off-target kinases .

Methodological and Analytical Questions

Q. What statistical approaches are recommended for analyzing dose-response data in c-Kit-IN-3 studies?

Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model) to calculate IC50 values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across mutations. For in vivo studies, apply mixed-effects models to account for inter-animal variability .

Q. How should researchers design assays to assess apoptosis following c-Kit-IN-3 treatment?

Use Annexin V/PI staining coupled with flow cytometry to quantify apoptotic cells. Validate with caspase-3/7 activity assays (luminescent or fluorescent substrates). Include controls for off-target effects (e.g., pan-caspase inhibitors) and correlate apoptosis with c-KIT phosphorylation status via parallel Western blotting .

What frameworks guide the formulation of research questions for c-Kit-IN-3 translational studies?

Apply the PECOS framework:

- P opulation: Cancer cells with c-KIT mutations (e.g., GIST-T1).

- E xposure: c-Kit-IN-3 at IC50 concentrations.

- C omparison: Wild-type c-KIT cells or standard inhibitors (e.g., imatinib).

- O utcome: Tumor growth inhibition or apoptosis.

- S tudy design: Randomized in vivo trials or longitudinal in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.